3-Amino-2-phenylpyridine-4-carboxylic acid
Overview
Description
3-Amino-2-phenylpyridine-4-carboxylic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenylpyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylpyridine, which is then subjected to nitration to introduce a nitro group at the 4-position. The nitro group is subsequently reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the carboxylic acid group is introduced through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Nitro-2-phenylpyridine-4-carboxylic acid.
Reduction: this compound.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
3-Amino-2-phenylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-phenylpyridine-4-carboxylic acid
- 3-Amino-2-(4-methylphenyl)pyridine-4-carboxylic acid
- 3-Amino-2-phenylpyridine-5-carboxylic acid
Uniqueness
3-Amino-2-phenylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets or different reactivity in chemical reactions, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-amino-2-phenylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-9(12(15)16)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSXISVVNAUAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547501-48-3 | |
Record name | 3-amino-2-phenylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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